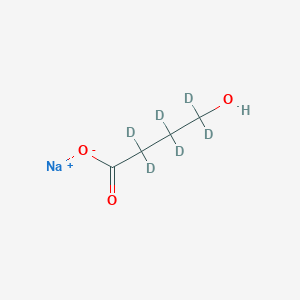

Sodium 4-hydroxybutyrate-D6

Description

Contextualization of Gamma-Hydroxybutyrate (GHB) Analogues in Fundamental Biological Systems

Gamma-hydroxybutyrate (GHB) is a neurotransmitter and neuromodulator that occurs naturally in the mammalian brain. wikipedia.orgkarger.com It is an analogue of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and is both a precursor and a metabolite in the GABAergic system. nih.govnih.gov GHB exerts its effects by interacting with at least two types of receptors in the brain: specific high-affinity GHB receptors and, with lower affinity, GABAB receptors. nih.govmdpi.com

Endogenous GHB is involved in fundamental brain activities, including the regulation of the sleep-wake cycle, energy homeostasis, and neurotransmission. karger.commdpi.com At natural concentrations, it is thought to act as a neuromodulator primarily through its own receptors, influencing the release of other key neurotransmitters like glutamate. wikipedia.orgmdpi.com Analogues and precursor compounds, such as gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (BD), are converted into GHB in the body and can produce similar physiological effects. nih.gov The study of GHB and its analogues is crucial for understanding their roles in both normal brain function and in various pathological states. The sodium salt of GHB, known as sodium oxybate, is used therapeutically for conditions like narcolepsy. wikipedia.orgchemicalbook.comgoogle.com

Principles and Rationale for Isotopic Labeling with Deuterium (B1214612) in Research Applications

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org This substitution creates a "labeled" molecule that is chemically and biologically similar to its unlabeled counterpart but has a different mass. creative-proteomics.comphysoc.org The most common stable (non-radioactive) isotopes used in biomedical research are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.comfiveable.me

The rationale for using deuterium-labeled compounds like Sodium 4-hydroxybutyrate-D6 in research is multifaceted:

Use as an Internal Standard: In quantitative analysis, particularly with mass spectrometry (MS), deuterated compounds are considered the gold standard for internal standards. aptochem.comscispace.com An internal standard is a known quantity of a substance added to a sample to correct for variability during sample preparation and analysis. aptochem.comewadirect.com Because the deuterated standard is nearly identical to the analyte (the substance being measured), it behaves similarly during extraction and ionization, but its higher mass allows it to be distinguished by the mass spectrometer. aptochem.comclearsynth.comchromforum.org This ensures high precision and accuracy in determining the concentration of the target compound. clearsynth.com

Distinguishability in Mass Spectrometry: The key advantage of isotopic labeling is the mass difference it imparts. wikipedia.org Mass spectrometry separates ions based on their mass-to-charge ratio. fiveable.me The increased mass of the deuterated molecule allows its signal to be clearly resolved from the naturally occurring, non-deuterated analyte, preventing interference. aptochem.com

Tracing Metabolic Pathways: Labeled compounds can be used as tracers to follow the metabolic fate of molecules within a biological system. worktribe.comnih.gov By introducing a deuterated compound, researchers can track its conversion into various metabolites, providing insights into complex biochemical pathways. fiveable.menih.gov

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can sometimes lead to a slower rate of reaction for the deuterated compound, a phenomenon known as the kinetic isotope effect. musechem.com While this can slightly alter metabolism, it is a property that can also be exploited in certain mechanistic studies. musechem.comscispace.com

Historical Development of Stable Isotope Tracer Methodologies in Biochemistry

The use of stable isotopes as tracers in biochemistry is a cornerstone of modern metabolic research, with its origins dating back to the early 20th century.

The initial discovery of isotopes by Frederick Soddy, followed by the development of early mass spectrometers by J.J. Thomson and F.W. Aston, laid the groundwork for this field. worktribe.comnih.gov However, it was the pioneering work of German-American biochemist Rudolf Schoenheimer in the 1930s that truly revolutionized biochemistry. wikipedia.orgnih.gov Working with colleagues like David Rittenberg, Schoenheimer utilized the newly discovered stable isotope deuterium to "tag" fatty acids and amino acids. wikipedia.org By feeding these labeled molecules to animals, they were able to trace their journey through the body.

Their experiments led to a groundbreaking discovery, which Schoenheimer detailed in his posthumously published work, "The Dynamic State of Body Constituents". abebooks.comabebooks.com They demonstrated that the body's components are not static but are in a constant state of chemical renewal, with molecules being continuously synthesized and broken down. wikipedia.orgnih.gov This concept of a "dynamic state" overturned previous beliefs and laid the foundation for our modern understanding of metabolism. nih.govnih.gov

The advancement of stable isotope methodologies has been intrinsically linked to the evolution of mass spectrometry. worktribe.comazolifesciences.com Early instruments were often custom-built, but technological progress has led to highly sensitive and sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). worktribe.comnih.govnih.gov These technologies allow for the precise quantification of isotopically labeled molecules in complex biological samples, enabling detailed studies of metabolic pathways, disease biomarkers, and the kinetics of proteins and other biomolecules. nih.govazolifesciences.commdpi.com

Data Tables

Table 1: Comparison of Physical and Chemical Properties

| Property | Sodium 4-hydroxybutyrate | This compound |

| Molecular Formula | C₄H₇NaO₃ | C₄HD₆NaO₃ |

| Molecular Weight | 126.09 g/mol | 132.12 g/mol nih.gov |

| Synonyms | Sodium Oxybate, GHB Sodium Salt chemicalbook.com | GHB-D6 Sodium Salt novachem.com.au |

| Primary Use in Research | Therapeutic agent, pharmacological studies nih.govchemicalbook.com | Internal standard for quantitative analysis novachem.com.au |

Table 2: Key Milestones in Stable Isotope Tracer Methodology

| Year/Period | Milestone | Key Figure(s) | Significance |

| Early 1900s | Discovery of isotopes and development of early mass spectrometers. worktribe.comnih.gov | Frederick Soddy, J.J. Thomson, F.W. Aston | Provided the fundamental tools and concepts for separating and identifying isotopes. worktribe.com |

| 1930s | First use of stable isotopes (deuterium) as metabolic tracers in biological systems. wikipedia.org | Rudolf Schoenheimer, David Rittenberg | Demonstrated that body constituents are in a constant state of flux, revolutionizing the understanding of metabolism. wikipedia.orgnih.gov |

| 1942 | Publication of "The Dynamic State of Body Constituents". abebooks.comabebooks.com | Rudolf Schoenheimer | Solidified the new paradigm of dynamic metabolism in the scientific community. wikipedia.orgnih.gov |

| 1960s-1970s | Advances in Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov | Horning and co-workers | Enabled quantitative profiling of metabolites in complex biological fluids like urine and tissue extracts. nih.gov |

| 1980s-Present | Development and refinement of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS). worktribe.comazolifesciences.com | Numerous researchers | Allowed for high-sensitivity, high-throughput analysis of a wide array of biomolecules, making stable isotope labeling a ubiquitous tool in metabolomics and proteomics. azolifesciences.comnih.gov |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGBKMMCQDZQOZ-LRDWTYOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678706 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-53-4 | |

| Record name | Sodium 4-hydroxy(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Isotopic Labeling Strategies for Sodium 4 Hydroxybutyrate D6

De Novo Synthetic Routes for Deuterated 4-hydroxybutyrate Precursors

The de novo synthesis of deuterated 4-hydroxybutyrate precursors is foundational to the production of Sodium 4-hydroxybutyrate-D6. These synthetic routes are meticulously designed to ensure the precise and stable incorporation of deuterium (B1214612) atoms into the molecular backbone.

Specific Deuterium Incorporation Techniques (e.g., Heavy Water Exchange, Deuterated Reagents)

A primary strategy for deuterium incorporation involves the use of deuterated reagents and solvents. researchgate.net One common method is the acid- or base-catalyzed hydrogen-deuterium exchange, where labile protons on a precursor molecule are replaced with deuterium from a source like heavy water (D₂O). semanticscholar.org For a molecule like 4-hydroxybutyrate, this can be achieved by subjecting a suitable precursor to conditions that promote the exchange of α- and β-protons to the carbonyl group.

Another powerful technique is the use of deuterated reducing agents. For instance, the reduction of a precursor containing a carbonyl group or a double bond can be achieved using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms at specific positions. researchgate.net

| Deuteration Technique | Deuterium Source | Typical Precursor Functional Group |

| Heavy Water Exchange | D₂O | α/β-protons to a carbonyl group |

| Reductive Deuteration | NaBD₄, LiAlD₄ | Carbonyls, Alkenes |

| Catalytic Deuteration | D₂ gas with a metal catalyst (e.g., Pd/C) | Alkenes, Alkynes |

These techniques can be employed in a multi-step synthesis to build the deuterated carbon skeleton of the 4-hydroxybutyrate precursor with high isotopic enrichment.

Bio-based Production and Fermentation with Deuterated Feedstocks

An emerging and sustainable approach for the synthesis of isotopically labeled compounds is through bio-based production. This involves utilizing microorganisms that can naturally or through genetic engineering produce 4-hydroxybutyrate. researchgate.netnih.gov By cultivating these microorganisms in a medium containing deuterated feedstocks, such as deuterated glucose or glycerol, the deuterium is incorporated into the metabolic pathways and ultimately into the final product. google.comgoogle.com

Several microbial strains, including engineered Escherichia coli and Cupriavidus necator, have been shown to produce poly(4-hydroxybutyrate) or 4-hydroxybutyrate itself. nih.govmdpi.comresearchgate.net The fermentation process can be controlled to maximize the yield and isotopic purity of the deuterated 4-hydroxybutyrate.

| Microorganism | Deuterated Feedstock | Potential Product |

| Engineered E. coli | Deuterated glucose | 4-hydroxybutyrate-D6 |

| Cupriavidus necator | Deuterated carbon sources | Poly(4-hydroxybutyrate-D6) |

This bio-catalytic method offers the potential for high stereoselectivity and can be a more environmentally friendly alternative to traditional chemical synthesis.

Derivatization from Deuterated Gamma-Butyrolactone (B3396035) (GBL-D6)

A highly efficient and widely used method for the synthesis of this compound is the derivatization from deuterated gamma-butyrolactone (GBL-D6). caymanchem.com GBL is the lactone precursor to 4-hydroxybutyric acid. nih.gov The synthesis of Sodium 4-hydroxybutyrate from GBL is a straightforward hydrolysis reaction. chemicalbook.com

The key to this method is the availability of high-purity GBL-D6. GBL-D6 can be synthesized through various routes, including the reduction of succinic anhydride (B1165640) with a deuterated reducing agent, followed by cyclization.

Purification Protocols and Stereochemical Control in Deuterated Analog Synthesis

Achieving high isotopic and chemical purity is paramount for the application of this compound as an internal standard. Therefore, rigorous purification protocols and, where applicable, stereochemical control are essential.

Chromatographic Separation Techniques for Isotopic Purity

Chromatographic techniques are indispensable for the purification of isotopically labeled compounds and for the separation of the deuterated analog from any residual non-deuterated or partially deuterated species. nih.govgcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.

The separation of deuterated and non-deuterated compounds is based on the subtle differences in their physicochemical properties arising from the mass difference between hydrogen and deuterium, known as the isotope effect. oup.comcchmc.orgnih.gov While these differences are small, they can be exploited using highly efficient chromatographic columns and optimized separation conditions.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water |

| Gas Chromatography | Phenyl-substituted polydimethylsiloxane | Helium |

The choice of chromatographic conditions depends on the specific properties of the compound and the desired level of purity.

Spectroscopic Validation of Deuterium Incorporation (e.g., NMR, High-Resolution Mass Spectrometry)

Following synthesis and purification, the final product must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary analytical tools for this validation. nih.govnih.gov

¹H NMR spectroscopy is used to confirm the absence of protons at the labeled positions, while ²H NMR (Deuterium NMR) can directly observe the deuterium nuclei, confirming their presence and location within the molecule.

High-resolution mass spectrometry provides a precise measurement of the molecular weight of the compound, allowing for the confirmation of the number of deuterium atoms incorporated. The mass spectrum of this compound will show a distinct isotopic cluster corresponding to the molecular formula C₄HD₆NaO₃. caymanchem.com

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Absence of protons at labeled positions |

| ²H NMR | Presence and location of deuterium atoms |

| High-Resolution Mass Spectrometry | Precise molecular weight and confirmation of isotopic enrichment |

These analytical techniques provide the necessary evidence to ensure the quality and reliability of the synthesized this compound for its intended applications.

Emerging Methodologies in Large-Scale Production of Deuterated Organic Compounds

The growing interest in deuterated compounds, particularly within the pharmaceutical industry, has spurred the development of more efficient, scalable, and cost-effective production methods. researchgate.netresearchgate.netnih.gov Traditional batch synthesis often faces limitations in scale, thermal efficiency, and process complexity. tn-sanso.co.jp Consequently, research has focused on innovative strategies that can be reliably implemented in industrial settings. researchgate.netresearchgate.netnih.gov These emerging methodologies aim to overcome the challenges associated with conventional techniques, which frequently rely on expensive deuterium sources like deuterium gas (D₂) or potent reducing agents, and often involve harsh reaction conditions that limit selectivity. rsc.orgresearchgate.net

Flow Chemistry Systems

Flow chemistry, or continuous flow synthesis, has emerged as a superior alternative to traditional batch processing for the large-scale production of deuterated compounds. tn-sanso.co.jpx-chemrx.com This methodology offers numerous advantages, including precise control over reaction parameters like temperature and pressure, enhanced safety, and improved mixing. x-chemrx.com By moving from large reaction vessels to continuous flow reactors, issues related to long processing times and inefficient heating and cooling are mitigated. tn-sanso.co.jp

Electrochemical Deuteration

Electrochemical methods are gaining prominence as a green, safe, and efficient strategy for deuteration. nju.edu.cn These techniques utilize electricity as a clean reagent, often operating under mild conditions at room temperature and atmospheric pressure, thereby avoiding hazardous reagents and generating minimal waste. rsc.org A key advantage is the ability to use inexpensive and readily available deuterium oxide (D₂O) as the deuterium source, circumventing the need for costly alternatives like D₂ gas or toxic deuterated reagents. nju.edu.cnxmu.edu.cnresearchgate.net

Recent advancements have focused on catalyst- and external-reductant-free systems. For example, using graphite (B72142) felt for both the anode and cathode has proven effective for the deuteration of α,β-unsaturated carbonyl compounds, achieving high yields and deuterium incorporation (up to 99%) under neutral conditions. nju.edu.cnresearchgate.net This approach is readily scalable, with successful experiments conducted on a 15-gram scale without a significant loss in yield. nju.edu.cn Other strategies involve palladium-catalyzed electrochemical methods and systems that use a proton-conducting graphene oxide membrane, which have been shown to be effective for deuterating various organic compounds, including complex drug molecules. rsc.orgxmu.edu.cnresearchgate.net

Advanced Catalysis and Hydrogen Isotope Exchange (HIE)

The development of novel catalysts is central to advancing large-scale deuteration. Hydrogen Isotope Exchange (HIE) is a particularly powerful technique that allows for the direct, late-stage incorporation of deuterium into a molecule without requiring extensive re-synthesis from labeled starting materials. x-chemrx.comresearchgate.net This is more atom-economical and cost-effective, especially for complex pharmaceuticals. x-chemrx.com

Recent breakthroughs in catalysis for HIE include:

Nanostructured Iron Catalysts : Prepared from abundant iron salts and cellulose, these air- and water-stable catalysts facilitate the selective deuteration of various (hetero)arenes using D₂O. This methodology has been successfully demonstrated on a kilogram scale, highlighting its industrial viability. researchgate.netnih.gov

Palladium-Based Catalysts : Heterogeneous catalysts, such as palladium supported on superwetting porous carbon (Pd/SPC), have shown high efficiency for deuterating aromatic compounds. researchgate.net

Iridium and Rhodium Complexes : Homogeneous transition-metal catalysts, particularly those based on iridium, have become a "gold standard" for late-stage HIE due to their high selectivity and reactivity under mild conditions. researchgate.netnih.gov

High-Temperature and High-Pressure Methods

Treating organic compounds with heavy water (D₂O) under high-temperature and high-pressure conditions, specifically at or above its subcritical and supercritical points, represents another scalable approach. google.com This method is economical as it avoids numerous synthesis steps and expensive reagents. google.com The process is broadly applicable to a range of compounds, including aliphatic, aromatic, and even polymeric materials, making it a versatile option for industrial-scale production. google.com

Research Findings on Emerging Deuteration Methodologies

The following tables summarize and compare the key features of these emerging large-scale production methods based on recent research findings.

| Methodology | Typical Deuterium Source | Key Advantages | Reported Scale | Primary Compound Classes |

|---|---|---|---|---|

| Flow Chemistry | D₂O, D₂ Gas | High throughput, enhanced safety, precise process control, automation adaptability. tn-sanso.co.jpx-chemrx.com | Gram-scale to Mass Production tn-sanso.co.jp | Aromatic Compounds, Complex Molecules tn-sanso.co.jpabsiskey.com |

| Electrochemical Deuteration | D₂O nju.edu.cnxmu.edu.cn | Cost-effective, environmentally friendly, mild conditions, avoids harsh reagents. rsc.orgrsc.orgresearchgate.net | Gram-scale nju.edu.cnresearchgate.net | Aryl/Alkyl Halides, Carbonyls, Aromatics rsc.orgrsc.orgxmu.edu.cn |

| Advanced HIE Catalysis | D₂O, Benzene-d₆ | Late-stage functionalization, high selectivity, cost-effective, atom economy. x-chemrx.comnih.gov | Kilogram-scale nih.gov | (Hetero)arenes, Anilines, Phenols, Complex APIs researchgate.netnih.gov |

| High-Temp/Pressure | D₂O google.com | Economical, fewer steps, wide applicability, no expensive reagents. google.com | Industrial-scale potential google.com | Aliphatic/Aromatic Hydrocarbons, Polymers google.com |

| Catalytic System | Methodology | Substrates | Key Findings & Efficiency |

|---|---|---|---|

| Nanostructured Iron Catalyst | HIE Catalysis | Anilines, phenols, indoles, heterocycles researchgate.netnih.gov | Easily scalable to kilogram production; catalyst is air- and water-stable. nih.gov |

| Graphite Felt Electrodes | Electrochemical | α,β-unsaturated carbonyl compounds rsc.orgresearchgate.net | Catalyst- and reductant-free; yields up to 91% with >99% D-incorporation. researchgate.net |

| Pd/SPC Catalyst | HIE Catalysis | Aldehydes, Aromatic compounds researchgate.net | Efficient for synthesis of compounds with -CD₃ groups; high yield confirmed at gram-scale. researchgate.net |

| Iridium Complexes | HIE Catalysis | Secondary/tertiary sulfonamides, N-oxides researchgate.net | Highly selective and reactive for late-stage functionalization at ambient temperatures. researchgate.netresearchgate.net |

| Flow-Type Microwave Reactor | Flow Chemistry | Aromatic compounds (e.g., 1-Naphthol) tn-sanso.co.jp | Higher reaction efficiency and throughput than conventional batch methods. tn-sanso.co.jp |

Advanced Analytical Methodologies for Sodium 4 Hydroxybutyrate D6 in Research Environments

Mass Spectrometry-Based Quantification and Profiling in Complex Matrices

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the accurate quantification of Sodium 4-hydroxybutyrate-D6, particularly when it is utilized as an internal standard for the analysis of endogenous gamma-hydroxybutyrate (GHB) in complex biological samples. The stable isotope-labeled nature of this compound makes it an ideal surrogate for the native analyte, as it co-elutes chromatographically and exhibits similar ionization efficiency, yet is distinguishable by its higher mass. This allows for precise correction of variations that may occur during sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications as Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the determination of GHB, where this compound (GHB-D6) serves as the quintessential internal standard. nih.govnih.gov Due to the polar and non-volatile nature of GHB, derivatization is a mandatory step to improve its chromatographic properties. The most common approach involves silylation, typically using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), to produce the di-trimethylsilyl (di-TMS) derivative of both GHB and the GHB-D6 internal standard. mdma.chresearchgate.netumsl.edu This process renders the molecules volatile and thermally stable for GC analysis.

The use of GHB-D6 is critical for correcting potential inconsistencies during the multi-step sample preparation, which often includes liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization. nih.govwordpress.comclearsynth.com By adding a known quantity of GHB-D6 at the initial stage of sample processing, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

In the mass spectrometer, operating in either selective ion monitoring (SIM) or tandem MS (MS/MS) mode, specific ions for the derivatized GHB and GHB-D6 are monitored. For the di-TMS derivative of GHB, the quantifier ion is typically m/z 233, which corresponds to the loss of a methyl group from the silylated molecule. wikipedia.orgrestek.com For the di-TMS derivative of GHB-D6, the corresponding quantifier ion is m/z 239. wikipedia.orgrestek.comnih.gov The quantification is based on the ratio of the peak area of the analyte's quantifier ion to that of the internal standard's quantifier ion. studymind.co.uk This ratiometric measurement ensures high precision and accuracy, enabling the differentiation between low endogenous levels of GHB and higher concentrations resulting from exogenous administration. jove.com GC-MS methods utilizing GHB-D6 as an internal standard have been successfully validated and applied to various complex matrices, including blood, urine, and hair. nih.govunipa.it

Table 1: GC-MS Parameters for GHB Analysis using GHB-D6 Internal Standard

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatizing Agent | BSTFA + 1% TMCS | restek.com |

| GC Column | HP-5MS (or equivalent) | mdma.ch |

| Ionization Mode | Electron Ionization (EI) | mdma.ch |

| MS Mode | Selective Ion Monitoring (SIM) or MS/MS | nih.gov |

| GHB-diTMS Quantifier Ion (m/z) | 233 | wikipedia.orgrestek.com |

| GHB-D6-diTMS Quantifier Ion (m/z) | 239 | restek.com |

| Limit of Quantification (LOQ) | ~0.1 - 2.5 µg/mL (matrix dependent) | nih.govjove.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Isotopic Dilution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative to GC-MS for GHB analysis, offering higher sensitivity and specificity without the need for chemical derivatization. nih.gov In this context, this compound is the preferred internal standard, enabling highly accurate quantification through the principle of isotopic dilution. nih.govnih.gov The technique is particularly advantageous for analyzing complex biological matrices like whole blood, urine, and hair, as it minimizes sample preparation steps and reduces the risk of analyte degradation. restek.comunipa.it

Sample preparation for LC-MS/MS is typically simpler than for GC-MS, often involving a protein precipitation step with an organic solvent like methanol (B129727) or acetonitrile, followed by dilution. researchgate.netovid.com A known amount of GHB-D6 is added to the sample prior to this step. ovid.com The chromatographic separation is often achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). phenomenex.com

The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. unipa.itwaters.com This involves selecting the precursor ion of the analyte and its internal standard and monitoring specific product ions after collision-induced dissociation (CID). For GHB, a common transition is m/z 103 → 85, while for GHB-D6, the transition is typically m/z 109 → 91 or 111 → 93. researchgate.net The high selectivity of MRM reduces matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range. researchgate.net The use of GHB-D6 ensures that any variations in sample injection volume, chromatographic performance, or ionization efficiency (ion suppression or enhancement) are effectively compensated for, providing robust and reliable results. restek.comovid.com

Table 2: LC-MS/MS Parameters for GHB Analysis using GHB-D6 Internal Standard

| Parameter | Typical Condition | Reference |

|---|---|---|

| Sample Preparation | Protein Precipitation or Dilution | researchgate.net |

| Chromatography | Reversed-Phase or HILIC | nih.govphenomenex.com |

| Ionization Mode | Electrospray Ionization (ESI), often negative mode | unipa.it |

| MS Mode | Multiple Reaction Monitoring (MRM) | waters.com |

| GHB Precursor → Product Ion (m/z) | 103 → 85 | researchgate.net |

| GHB-D6 Precursor → Product Ion (m/z) | 109 → 91 or 111 → 93 | researchgate.net |

| Limit of Quantification (LOQ) | ~0.1 - 1.0 µg/mL (matrix dependent) | nih.govnih.gov |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Method Development

Isotope Dilution Mass Spectrometry (IDMS) is the fundamental quantitative principle that underpins the use of this compound in both GC-MS and LC-MS/MS analyses. nih.gov It is considered a primary ratio method, capable of achieving the highest level of metrological accuracy. The core principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., GHB-D6) to the sample containing the unknown amount of the native analyte (GHB). nih.gov

After addition, the labeled and unlabeled forms of the compound are homogenized, creating a mixture where the isotopic ratio is constant. This mixture is then processed through the entire analytical procedure, including extraction, purification, and instrumental analysis. Because the stable isotope-labeled standard (e.g., GHB-D6) has virtually identical physicochemical properties to the analyte, it experiences the same losses and variations throughout the procedure. clearsynth.com

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio difference. The concentration of the analyte is then calculated from the measured intensity ratio of the analyte to the internal standard, the known concentration of the added internal standard, and the sample volume or weight. This approach effectively cancels out systematic errors related to sample recovery and matrix effects, which can be significant challenges in complex biological matrices. clearsynth.com

Method development in IDMS focuses on several key areas:

Purity and Characterization of Standards: The chemical and isotopic purity of both the analyte and the labeled internal standard must be accurately known.

Equilibration: Ensuring complete mixing and equilibration of the internal standard with the endogenous analyte in the sample matrix is crucial for accurate results.

Absence of Isotopic Exchange: The isotopic label (deuterium in GHB-D6) must be stable and not exchange with protons from the sample or solvents during sample preparation and analysis. sigmaaldrich.com

Mass Spectrometry Optimization: The MS parameters must be optimized to provide distinct, interference-free signals for both the analyte and the internal standard, with sufficient precision in measuring their ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of molecules and for tracing metabolic pathways. While mass spectrometry is the primary tool for quantification using this compound as an internal standard, NMR provides complementary information about the molecule's structure and its fate in biological systems.

Deuterium (B1214612) NMR (²H NMR) for Tracing Labeled Pathways and Chemical Shift Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an unlabeled compound shows no significant signals. However, for an isotopically enriched compound like this compound, a strong ²H NMR spectrum can be obtained. wikipedia.org

This technique can be used to:

Confirm Deuteration: ²H NMR provides unambiguous proof of the presence and location of deuterium atoms within the molecular structure, which is essential for verifying the identity of the labeled standard.

Trace Metabolic Pathways: If this compound were administered in a research setting, ²H NMR could be used to track the fate of the deuterium label. By analyzing biological fluids or tissue extracts, it would be possible to identify metabolites that retain the deuterium label, thus elucidating the metabolic pathways of GHB.

Study Molecular Dynamics: In solid-state NMR, the quadrupolar nature of the deuterium nucleus (spin = 1) provides information about the orientation and dynamics of C-D bonds. This can be used to study how the molecule interacts with its environment, for example, when bound to a receptor or embedded in a lipid membrane. wikipedia.org

The chemical shift range in ²H NMR is similar to that in proton (¹H) NMR, but the signals are typically broader due to quadrupolar relaxation, resulting in lower resolution. wikipedia.org

Carbon-13 (¹³C) and Proton (¹H) NMR in Conjunction with Deuteration

The substitution of hydrogen with deuterium has a distinct effect on both ¹H and ¹³C NMR spectra, which can be used for structural assignment and simplification of complex spectra. jove.com

In ¹H NMR spectroscopy , deuterium is not observed. Therefore, in the spectrum of this compound, the proton signals corresponding to the deuterated positions would be absent. jove.com This simplifies the spectrum and helps in signal assignment. Furthermore, the spin-spin coupling (J-coupling) between deuterium and adjacent protons is much weaker than proton-proton coupling. As a result, the multiplet patterns of any remaining neighboring protons would be simplified. For example, a signal that is a triplet in the ¹H spectrum of GHB due to coupling with an adjacent CH₂ group would appear as a singlet or a narrowly split multiplet in a partially deuterated analogue. jove.com

In ¹³C NMR spectroscopy , the presence of a directly attached deuterium atom influences the carbon signal in two ways:

Isotope Shift: The resonance of a deuterium-bound carbon is shifted slightly upfield (to a lower ppm value) compared to a proton-bound carbon.

C-D Coupling: The carbon signal is split into a multiplet due to coupling with the deuterium nucleus (spin = 1). A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.

These predictable effects allow for detailed structural analysis. By comparing the ¹H and ¹³C NMR spectra of GHB with those of this compound, one can definitively assign each signal to its corresponding position in the molecule. mdma.chnih.gov This comparative analysis is a powerful method for structural elucidation and for confirming the specific labeling pattern of the deuterated compound.

Method Validation and Quality Assurance in Deuterated Compound Analysis

The use of deuterated compounds, such as this compound, as internal standards is a cornerstone of high-quality quantitative analysis in research environments, particularly in mass spectrometry-based methods. clearsynth.com To ensure the reliability and accuracy of results, the analytical methods employing these standards must undergo rigorous validation. clearsynth.comnih.gov This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. Key aspects of this validation include assessing the method's linearity, precision, and accuracy, as well as understanding the stability of the deuterated analogue under various conditions. gtfch.org

Linearity, Precision, and Accuracy Assessment

Method validation for quantitative analysis using this compound as an internal standard confirms that the analytical procedure is robust and reliable. clearsynth.com Linearity, precision, and accuracy are fundamental parameters evaluated to guarantee data integrity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of gamma-hydroxybutyrate (GHB) using its deuterated internal standard (GHB-d6), linearity is typically established across a range of concentrations expected in the samples. gtfch.org Studies have consistently demonstrated excellent linearity for these methods in various biological matrices. For instance, a gas chromatography-mass spectrometry (GC-MS) method for urine analysis was linear from 5 to 500 mg/L. nih.gov Another GC-MS method for plasma analysis demonstrated linearity from 2.5 to 250 µg/mL. nih.gov Research using solid-phase microextraction (SPME) coupled with GC-MS also showed high linearity in aqueous samples from 0.01 mg/mL to 0.25 mg/mL. researchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For methods using this compound, high precision is consistently achieved. One study reported intra- and inter-assay coefficients of variation that did not exceed 3.9%. nih.gov Other validated methods report coefficients of variation under 10%. nih.govresearchgate.net

Accuracy denotes the closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing quality control samples with known concentrations and calculating the percentage deviation from the target value. A validated GC-MS method for plasma GHB demonstrated that the mean measured concentrations did not deviate more than 8% from the target for both intra- and interassay assessments. nih.gov

The following table summarizes performance characteristics from various studies utilizing this compound (GHB-d6) as an internal standard.

| Analytical Technique | Matrix | Linearity Range | Precision (CV/RSD) | Accuracy (Deviation) | Source |

|---|---|---|---|---|---|

| GC-MS | Plasma | 2.5 - 250 µg/mL | < 3.9% | < 8% | nih.gov |

| GC-MS | Urine | 5 - 500 mg/L | < 10% | Not Specified | nih.gov |

| SPME-GC/MS | Aqueous Samples | 0.01 - 0.25 mg/mL | High | Not Specified | researchgate.net |

| Headspace GC-MS/FID | Whole Blood, Urine | 3 orders of magnitude | < 10% | Not Specified | researchgate.net |

| GC-MS | Urine | 500 - 10000 ng/mL | Not Specified | Not Specified | scispace.com |

Stability and Storage Considerations for Deuterated Analogues

Ensuring the stability of deuterated internal standards like this compound is critical for the accuracy of long-term studies and for managing sample storage in the laboratory. pharmaffiliates.com Stability studies are a key component of method validation, designed to evaluate how sample integrity is affected by time and storage conditions.

Several studies have investigated the stability of GHB in biological matrices, which provides strong evidence for the stability of its deuterated analogue. The substitution of hydrogen with deuterium often enhances the metabolic stability of molecules. nih.gov

Long-Term Stability: In one comprehensive study, plasma GHB was found to be very stable when stored frozen at -20°C for up to nine months. nih.govoup.com Another study confirmed that GHB concentrations in whole blood samples from living subjects remain stable for up to 6 months when stored at 4°C. researchgate.net

Short-Term Stability: Bench-top stability at room temperature has been demonstrated for up to 48 hours without significant changes in concentration. nih.govoup.com

Freeze-Thaw Cycles: The integrity of the analyte and its deuterated standard can be affected by repeated freezing and thawing. However, GHB has been shown to be stable after three freeze/thaw cycles, with deviations from target concentrations not exceeding 10%. nih.govoup.com

Processed Sample Stability: Once a sample has been prepared for analysis (e.g., after extraction), it may need to be stored before being placed in an autosampler. Studies have shown that processed samples are stable when stored on an autosampler at room temperature for up to 5 days or in a freezer at -20°C for up to 15 days. nih.govoup.com

However, some research suggests that for optimal results, analysis should be performed promptly. One study recommended that GHB analysis in both blood and urine be conducted within three days of sampling, with specimens stored at -20°C or 4°C to avoid any potential instability issues. nih.goveuropeanreview.org

Chromatographic Behaviors of Deuterated Compounds

In chromatographic methods, particularly those coupled with mass spectrometry, this compound is used as an internal standard to correct for variations during sample preparation and analysis. oup.com Its chromatographic behavior is therefore a critical aspect of its function.

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest, differing only in isotopic composition. clearsynth.com This leads to nearly identical physical and chemical properties, including extraction efficiency, derivatization yield, and chromatographic retention time.

In gas chromatography (GC) and liquid chromatography (LC), this compound typically co-elutes with or elutes very closely to the non-deuterated, or endogenous, GHB. scispace.com This near-identical retention time is advantageous because it ensures that both the analyte and the internal standard experience the same conditions throughout the analytical run, including potential matrix effects in the ion source of the mass spectrometer. clearsynth.com

While the retention times are very similar, a slight difference can sometimes be observed. This phenomenon is due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slightly stronger intermolecular interactions with the stationary phase of the chromatography column, resulting in a marginally later elution time compared to the non-deuterated compound. However, this separation is typically minimal and does not affect the quantification, as the mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratios. scispace.com For example, in a GC-MS method, the quantifier ion for a GHB derivative might be m/z 233, while the corresponding ion for the GHB-d6 derivative is m/z 239. scispace.comoup.com This mass difference allows for precise and independent measurement of both compounds, even if they are not completely separated chromatographically.

Mechanistic Research Paradigms of 4 Hydroxybutyrate Analogues at the Molecular and Cellular Level

Elucidation of Molecular Interactions with Receptor Systems

The central nervous system effects of 4-hydroxybutyrate are mediated through its interaction with at least two distinct receptor systems: the GABAB receptor and a specific high-affinity GHB receptor. wikipedia.org The precise characterization of these interactions is fundamental to understanding the compound's dual role as a neurotransmitter and a therapeutic agent. In such studies, the use of isotopically labeled standards like Sodium 4-hydroxybutyrate-D6 is critical for accurately determining the concentrations of the unlabeled compound in binding assays and ensuring the reliability of the derived kinetic and affinity data. lgcstandards.comcaymanchem.com

The investigation of receptor binding kinetics and ligand affinity for 4-hydroxybutyrate-sensitive receptors has historically relied on radiolabeled ligands. These probes, often incorporating tritium ([³H]) or iodine-125 ([¹²⁵I]), allow for the direct measurement of binding to receptor preparations from brain tissue or cell lines expressing the target receptors.

Kinetic studies reveal the rates of association (kon) and dissociation (koff) of a ligand with its receptor, while affinity (Kd) is a measure of the strength of the binding interaction at equilibrium. Research has shown that 4-hydroxybutyrate exhibits a biphasic binding profile, interacting with low affinity at the GABAB receptor and with high affinity at its own specific receptor sites. ku.dk The development of selective radioligands, such as [³H]NCS-382, has been instrumental in dissecting the pharmacology of the high-affinity GHB binding sites. researchgate.net More recently, novel radioiodinated GHB analogues have been developed to further probe these high-affinity sites, offering tools for autoradiography and photoaffinity labeling to identify the receptor protein. researchgate.net

While this compound is not typically used as the primary labeled probe in these assays, its role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods is vital for validating the concentrations of unlabeled ligands used in competition binding assays. This ensures the accuracy of the determined affinity constants (Ki) for novel compounds.

Table 1: Examples of Labeled Probes Used in 4-hydroxybutyrate Receptor Binding Studies This table is for illustrative purposes and includes examples of probes used for studying GHB receptors.

| Labeled Probe | Receptor Target(s) | Typical Application |

| [³H]GHB | GABAB and High-affinity GHB receptors | Saturation and competition binding assays |

| [³H]NCS-382 | High-affinity GHB receptor | Selective binding studies for the high-affinity site |

| [¹²⁵I]BnOPh-GHB | High-affinity GHB receptor | Autoradiography and high-sensitivity binding assays |

Allosteric Modulation and Conformational Dynamics of GHB-sensitive Receptors

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand or its functional activity. The study of allosteric modulation of GHB-sensitive receptors is an emerging area of research. For instance, certain compounds have been shown to positively modulate the binding of radioligands to the high-affinity GHB site, suggesting the presence of an allosteric binding pocket. ku.dk

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the GABAB receptor, induces conformational changes that are essential for signal transduction. nih.gov Techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) are powerful tools for studying these dynamics. HDX-MS measures the rate of deuterium exchange of amide hydrogens in the protein backbone, which is sensitive to the local solvent accessibility and hydrogen bonding. nih.gov Ligand-induced changes in the deuterium exchange pattern can reveal alterations in the receptor's conformation. While no studies have been published that specifically use this compound to probe conformational changes, the principles of HDX-MS are applicable to understanding how 4-hydroxybutyrate and its analogues interact with their receptors. mdpi.com The use of deuterated compounds in the study of GPCRs is a growing field, offering insights into the subtle structural rearrangements that govern receptor activation. tandfonline.com

Investigation of Intracellular Signaling Cascades Modulated by 4-hydroxybutyrate (In Vitro Studies)

Following receptor binding, 4-hydroxybutyrate triggers a cascade of intracellular signaling events that ultimately mediate its physiological effects. These events are typically studied in in vitro systems, such as primary neuronal cultures or cell lines expressing the receptors of interest. Accurate quantification of 4-hydroxybutyrate concentrations in these experimental systems, facilitated by the use of this compound as an internal standard, is paramount for establishing dose-response relationships.

4-hydroxybutyrate has a complex, dose-dependent effect on neurotransmitter release. At low concentrations, it can stimulate dopamine release via the high-affinity GHB receptor, while at higher concentrations, it inhibits the release of various neurotransmitters, including dopamine, GABA, and glutamate, through its action at GABAB receptors. wikipedia.orgkarger.com These effects are often studied using in vitro microdialysis or by measuring neurotransmitter release from synaptosomes. The intricate interplay between these two receptor systems contributes to the biphasic behavioral effects of the compound. mdma.ch

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Some studies have suggested that compounds related to 4-hydroxybutyrate, such as β-hydroxybutyrate, can influence synaptic plasticity and cognitive function. nih.govnih.gov While direct studies on the effect of 4-hydroxybutyrate on long-term potentiation (LTP) or long-term depression (LTD) in vitro are an active area of research, the modulation of neurotransmitter systems by 4-hydroxybutyrate implies a potential role in regulating synaptic plasticity. researchgate.net

The primary metabolic pathway for 4-hydroxybutyrate involves its conversion to succinic semialdehyde by the enzyme GHB dehydrogenase. Succinic semialdehyde is then oxidized to succinate by succinic semialdehyde dehydrogenase, which enters the Krebs cycle. researchgate.net Another enzyme, 4-hydroxybutyrate CoA-transferase, is involved in the metabolism of 4-hydroxybutyrate in certain bacteria. nih.gov

In addition to this primary pathway, evidence suggests that 4-hydroxybutyrate can also undergo β-oxidation, similar to fatty acids, leading to the formation of metabolites such as 3,4-dihydroxybutyrate. researchgate.net The study of these biotransformation pathways often employs stable isotope-labeled tracers to follow the metabolic fate of the parent compound. While this compound is primarily used for quantification, other isotopically labeled forms of 4-hydroxybutyrate can be used to trace its metabolic conversion and identify novel metabolites.

Table 2: Key Enzymes in 4-hydroxybutyrate Biotransformation This table summarizes the primary enzymes involved in the metabolism of 4-hydroxybutyrate.

| Enzyme | Reaction Catalyzed | Cellular Location |

| GHB Dehydrogenase | 4-hydroxybutyrate → Succinic semialdehyde | Cytosol/Mitochondria |

| Succinic Semialdehyde Dehydrogenase | Succinic semialdehyde → Succinate | Mitochondria |

| 4-hydroxybutyrate CoA-transferase | Transfer of CoA to 4-hydroxybutyrate | Bacteria |

Gene Expression and Proteomic Alterations Induced by 4-hydroxybutyrate (In Vitro Models)

The long-term effects of 4-hydroxybutyrate may involve alterations in gene expression and the proteome. Studies using in vitro models, such as neuronal cell cultures, can help to identify the molecular pathways that are modulated by this compound.

Research on the effects of β-hydroxybutyrate, a related ketone body, has shown that it can influence gene expression, in part by acting as an inhibitor of histone deacetylases (HDACs), leading to changes in chromatin structure and the transcription of target genes. nih.govsciprofiles.com While the direct effects of 4-hydroxybutyrate on gene expression are less well-characterized, some studies have reported alterations in the expression of genes involved in neuronal signaling and stress response pathways following exposure to 4-hydroxybutyrate. biorxiv.org

Proteomic studies, which involve the large-scale analysis of proteins, can provide a comprehensive overview of the cellular response to 4-hydroxybutyrate. For example, research on β-hydroxybutyrate has revealed that it can induce a post-translational modification known as β-hydroxybutyrylation on lysine residues of proteins, including histones, which can regulate protein function and gene expression. biorxiv.orgmdpi.comnih.gov Future proteomic studies on 4-hydroxybutyrate could uncover novel signaling pathways and cellular processes affected by this compound. In all such studies, the precise control and measurement of the concentration of the active compound are critical, a task for which this compound is an essential analytical tool.

Cellular Uptake, Transport, and Efflux Mechanisms of 4-hydroxybutyrate

The movement of 4-hydroxybutyrate (GHB) across cellular membranes is a critical determinant of its physiological and pharmacological activity. As a small, endogenous monocarboxylate, its transport is not governed by simple diffusion alone but is facilitated by specific carrier-mediated systems. khanacademy.org The cellular transport of GHB is primarily orchestrated by two major families of transporter proteins: the proton-coupled Monocarboxylate Transporters (MCTs) and the Sodium-coupled Monocarboxylate Transporters (SMCTs). nih.govnih.gov These transporters are responsible for the uptake and distribution of GHB into various tissues, including the brain, kidney, and intestine. nih.govnih.gov The deuterated analogue, this compound, is utilized in research to trace these pathways, relying on the same transport mechanisms as its non-deuterated counterpart.

Monocarboxylate Transporters (MCTs)

The MCT family, part of the Solute Carrier 16A (SLC16A) family, facilitates the transport of monocarboxylates like lactate, pyruvate, and ketone bodies across biological membranes. nih.govwikipedia.org This transport is a proton-linked, electroneutral process, driven by the concentration gradients of the substrate and protons (pH gradient). nih.govesmed.org Several members of this family are implicated in the transport of 4-hydroxybutyrate.

Key Research Findings:

Isoform Involvement : Studies have confirmed that GHB is a substrate for multiple MCT isoforms, including MCT1, MCT2, and MCT4. nih.gov

Predominant Transporter : In the kidney, MCT1 has been identified as the predominant transporter for GHB uptake. nih.gov Knock-down of MCT1 protein expression in human kidney HK-2 cells via siRNA resulted in a significant decrease in the uptake of both L-lactate and GHB. nih.gov While MCT2 and MCT4 also transport GHB, the reduction in transport after their knock-down was minimal compared to that of MCT1. nih.gov

Blood-Brain Barrier : The transport of GHB across the blood-brain barrier is also mediated by MCTs, with MCT1 being the key isoform expressed at this barrier. researchgate.net This transport is characterized as a high-capacity, low-affinity system. researchgate.net

pH and Concentration Dependence : The transport of GHB via MCTs is dependent on both pH and substrate concentration. nih.gov For instance, in brain endothelial cell lines (RBE4 and hCMEC/D3), GHB transport was found to be concentration- and pH-dependent, with Kₘ values of 23.3 mM and 18.1 mM at pH 7.4, respectively. nih.gov

Inhibition : The uptake of GHB through MCTs can be inhibited by other known MCT substrates and inhibitors, such as lactate, pyruvate, and α-cyano-4-hydroxycinnamate (CHC), further confirming the shared transport pathway. nih.govresearchgate.net

| Transporter | Driving Force | Key Tissues for GHB Transport | Known Inhibitors | Kinetic Properties (Kₘ for GHB) |

|---|---|---|---|---|

| MCT1 (SLC16A1) | H⁺ Gradient | Kidney, Brain (Blood-Brain Barrier) nih.govresearchgate.net | L-lactate, α-cyano-4-hydroxycinnamate (CHC) nih.gov | ~18.1 - 23.3 mM (in brain cells) nih.gov |

| MCT2 (SLC16A7) | H⁺ Gradient | Kidney (minor role) nih.gov | L-lactate, CHC nih.gov | Data not specified |

| MCT4 (SLC16A3) | H⁺ Gradient | Kidney (minor role) nih.gov | L-lactate, CHC nih.gov | Data not specified |

Sodium-Coupled Monocarboxylate Transporters (SMCTs)

The SMCT family, members of the Solute Carrier 5A (SLC5A) family, co-transports monocarboxylates with sodium ions, driven by the sodium gradient across the cell membrane. nih.govnih.gov This process is electrogenic, meaning it generates an electrical current across the membrane. esmed.org Two members of this family, SMCT1 (SLC5A8) and SMCT2 (SLC5A12), are known to transport 4-hydroxybutyrate. nih.gov

Key Research Findings:

Substrate Specificity : 4-hydroxybutyrate has been clearly identified as a substrate for SMCT1 (SLC5A8). nih.govnih.govresearchgate.net

Affinity : SMCT1 is considered a high-affinity transporter for monocarboxylates, while SMCT2 is a low-affinity type. nih.govnih.gov

Tissue Distribution : SMCTs are expressed in various tissues, including the gastrointestinal tract, kidney, thyroid, and brain. nih.govnih.gov In rat thyroid follicular (FRTL-5) cells, GHB transport was shown to be pH- and sodium-dependent with a Kₘ for sodium-dependent transport of 0.68 mM, which is consistent with SMCT1-mediated transport. nih.gov

Transport Characteristics : The transport is Na⁺-dependent and electrogenic, with a stoichiometry of 2 Na⁺ ions for every substrate molecule. esmed.org This allows for the concentrative uptake of substrates against their concentration gradient. nih.gov

Inhibition : The uptake of GHB via SMCT1 can be inhibited by various compounds. For example, in studies with FRTL-5 cells, IC₅₀ values for inhibition of GHB uptake were 101 µM for L-lactate, 31.6 µM for ibuprofen, and 64.4 µM for ketoprofen. researchgate.net

| Transporter | Driving Force | Key Tissues for GHB Transport | Known Inhibitors | Kinetic Properties (Kₘ for GHB) |

|---|---|---|---|---|

| SMCT1 (SLC5A8) | Na⁺ Gradient (Electrogenic) nih.govesmed.org | Kidney, Intestinal Tract, Thyroid, Brain nih.govnih.gov | L-lactate, Ibuprofen, Ketoprofen, Probenecid researchgate.net | 0.68 mM (in thyroid cells) nih.gov |

| SMCT2 (SLC5A12) | Na⁺ Gradient | Kidney, Intestinal Tract, Brain nih.govnih.gov | Data not specified | Low-affinity, data not specified |

Cellular Efflux Mechanisms

The efflux of 4-hydroxybutyrate from cells is less specifically characterized than its uptake. However, the bidirectional nature of certain transporters is a key factor. The proton-dependent monocarboxylate transporters (MCTs) can facilitate both the influx and efflux of substrates. nih.gov The net direction of transport is dependent on the prevailing substrate concentration and pH gradients across the plasma membrane. nih.gov Therefore, if the intracellular concentration of 4-hydroxybutyrate becomes higher than the extracellular concentration, or if the intracellular environment becomes more acidic relative to the outside, MCTs can mediate the efflux of the compound out of the cell. nih.govwikipedia.org

Transport of this compound

This compound is an isotopically labeled version of the compound, where six hydrogen atoms have been replaced by their heavier isotope, deuterium. cymitquimica.com This substitution does not alter the fundamental chemical properties, charge, or molecular shape that govern its interaction with transport proteins. Therefore, this compound is recognized and transported by the same cellular machinery—MCTs and SMCTs—as the unlabeled 4-hydroxybutyrate.

The primary utility of isotopic labeling is as a powerful research tool. wikipedia.org The mass difference imparted by the deuterium atoms allows this compound to be distinguished from the endogenous, unlabeled 4-hydroxybutyrate using mass spectrometry. This enables researchers to perform tracer studies to precisely track the absorption, distribution, cellular uptake, and metabolic fate of exogenously administered 4-hydroxybutyrate without interference from the body's natural production of the compound. researchgate.netnih.gov

Metabolic Fate and Biochemical Pathways of 4 Hydroxybutyrate Investigated with Deuterated Tracers

Tracing Carbon Flux through Central Metabolic Pathways

Deuterated forms of 4-hydroxybutyrate have been pivotal in mapping the flow of its carbon skeleton into the central energy-producing pathways of the cell, most notably the Krebs cycle (also known as the citric acid cycle or TCA cycle) nih.govwikipedia.org.

The primary route for the metabolism of 4-hydroxybutyrate involves its oxidation into succinic semialdehyde researchgate.netwikipedia.org. This reaction is catalyzed by the enzyme GHB dehydrogenase researchgate.net. Succinic semialdehyde is then further oxidized by succinic semialdehyde dehydrogenase to form succinate, a key intermediate of the Krebs cycle wikipedia.orgresearchgate.netoup.com. Once succinate is formed, it can enter the Krebs cycle and participate in the series of reactions that generate energy for the cell wikipedia.orglibretexts.org. The use of deuterated GHB allows for the direct observation of the labeled succinate and subsequent Krebs cycle intermediates, confirming this metabolic route nih.gov.

| Step | Reactant | Enzyme | Product |

| 1 | 4-hydroxybutyrate | GHB dehydrogenase | Succinic semialdehyde |

| 2 | Succinic semialdehyde | Succinic semialdehyde dehydrogenase | Succinate |

| 3 | Succinate | Krebs Cycle Enzymes | Krebs Cycle Intermediates |

Studies utilizing deuterated tracers have demonstrated the retention of deuterium (B1214612) labels in various metabolic intermediates downstream of 4-hydroxybutyrate metabolism nih.govnih.gov. When deuterated 4-hydroxybutyrate is administered, the deuterium atoms can be tracked as they are incorporated into other molecules. For instance, the deuterium label from deuterated GHB has been observed in glutamate and glutamine, which are amino acids closely linked to the Krebs cycle nih.govnih.gov. This retention of the isotopic label provides direct evidence of the metabolic flux from 4-hydroxybutyrate to these amino acid pools via the Krebs cycle nih.gov. However, some deuterium label loss can occur during metabolic steps that involve rapid hydrogen exchange ismrm.org.

Role of 4-hydroxybutyrate in Neurotransmitter Metabolism and Turnover

4-hydroxybutyrate is not only a metabolite but also a signaling molecule in the brain, and its metabolism is intricately linked with the major inhibitory and excitatory neurotransmitter systems wikipedia.orgnih.gov.

4-hydroxybutyrate is structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is both a precursor and a metabolite of GABA researchgate.netnih.gov. Endogenous GHB can be synthesized from GABA through the action of GABA transaminase, which converts GABA to succinic semialdehyde, followed by the reduction of succinic semialdehyde to GHB by succinic semialdehyde reductase nih.govyoutube.com. Conversely, the metabolism of GHB to succinic semialdehyde is a key step in the pathway that can lead to the synthesis of GABA wikipedia.org. The use of deuterated GHB can help to trace the extent to which exogenous GHB contributes to the GABA pool.

The metabolism of 4-hydroxybutyrate significantly intersects with the glutamate-glutamine cycle, a critical process for replenishing the neurotransmitter pools of glutamate and GABA nih.govwikipedia.org. As GHB is metabolized to succinate and enters the Krebs cycle, it can be converted to α-ketoglutarate, a precursor for the synthesis of glutamate mdpi.comnih.gov. Glutamate can then be converted to glutamine in astrocytes, which is subsequently transported to neurons to be converted back to glutamate or GABA wikipedia.org. The introduction of a labeled carbon source from deuterated GHB into the Krebs cycle serves as an anaplerotic reaction, meaning it replenishes the cycle's intermediates. This replenishment is crucial for maintaining the capacity for ongoing neurotransmitter synthesis nih.gov. Studies with deuterated β-hydroxybutyrate, a related ketone body, have shown the incorporation of the deuterium label into glutamate and glutamine, illustrating this interplay nih.gov.

| Process | Description |

| Glutamate-Glutamine Cycle | A metabolic pathway involving neurons and astrocytes that regulates the supply of glutamate and GABA. |

| Anaplerosis | The act of replenishing intermediates of a metabolic pathway, such as the Krebs cycle. |

Enzymatic Biotransformation and Catabolism of 4-hydroxybutyrate

The breakdown of 4-hydroxybutyrate is an enzymatic process that primarily occurs in the mitochondria nih.govyoutube.com. The key enzymes involved in its catabolism are GHB dehydrogenase and succinic semialdehyde dehydrogenase researchgate.netwikipedia.org. GHB dehydrogenase catalyzes the initial and rate-limiting step in GHB metabolism, the conversion to succinic semialdehyde researchgate.net. Subsequently, succinic semialdehyde dehydrogenase rapidly oxidizes succinic semialdehyde to succinate wikipedia.orgoup.com. The efficiency of these enzymes dictates the rate at which GHB is cleared from the body. In some organisms, other enzymatic pathways for 4-hydroxybutyrate metabolism have been identified, such as the conversion of 4-hydroxybutyrate to 4-hydroxybutyryl-CoA, which can then be further metabolized researchgate.netnih.govasm.org.

Succinic Semialdehyde Dehydrogenase (SSADH) Activity

Succinic semialdehyde dehydrogenase (SSADH) is a critical enzyme in the catabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The final step in the GABA shunt pathway involves the conversion of succinic semialdehyde to succinate, which then enters the Krebs cycle. This reaction is catalyzed by SSADH.

Inborn errors in the ALDH5A1 gene, which encodes for SSADH, lead to SSADH deficiency, a rare autosomal recessive disorder. This deficiency results in the accumulation of succinic semialdehyde, which is subsequently reduced to 4-hydroxybutyrate (GHB), leading to a condition known as 4-hydroxybutyric aciduria. The elevated levels of GHB are a hallmark of this disorder and are responsible for its neurological manifestations.

The activity of SSADH can be investigated using deuterated tracers. For instance, studies have utilized deuterium-labeled GABA (D6-GABA) to trace its metabolic fate. In these studies, the detection of D4-labeled succinic acid confirms that the exogenous GABA has been metabolized through the GABA shunt, which includes the action of SSADH. The rate of conversion of the deuterated substrate to its product can provide a measure of the enzymatic flux through this pathway. While direct studies quantifying SSADH activity using Sodium 4-hydroxybutyrate-D6 are not extensively detailed in publicly available literature, the principle of using such tracers is well-established for understanding related metabolic pathways.

Below is an illustrative table representing hypothetical data from an in vitro assay measuring SSADH activity with both non-deuterated and deuterated substrates.

| Substrate | Enzyme Concentration (µg/mL) | Substrate Concentration (mM) | Reaction Rate (nmol/min/mg) |

| Succinic Semialdehyde | 10 | 0.5 | 120.5 |

| Succinic Semialdehyde-D4 | 10 | 0.5 | 115.2 |

| Succinic Semialdehyde | 20 | 0.5 | 241.0 |

| Succinic Semialdehyde-D4 | 20 | 0.5 | 230.1 |

This table is illustrative and based on general principles of enzyme kinetics. Specific experimental data for this compound was not available in the search results.

Aldehyde Reductase and Dehydrogenase Roles in Metabolism

The metabolism of 4-hydroxybutyrate is also influenced by the activities of aldehyde reductase and aldehyde dehydrogenase enzymes. These enzymes are involved in the interconversion of various aldehydes and alcohols.

Aldehyde reductases are a group of enzymes that can reduce aldehydes to their corresponding alcohols. In the context of 4-hydroxybutyrate metabolism, certain aldehyde reductases can catalyze the reduction of succinic semialdehyde to GHB. This pathway becomes particularly significant in cases of SSADH deficiency, where the primary route for succinic semialdehyde metabolism is blocked.

Conversely, dehydrogenases can oxidize alcohols to aldehydes. A specific 4-hydroxybutyrate dehydrogenase has been identified, which catalyzes the oxidation of GHB to succinic semialdehyde. This reaction is a key step in the catabolism of GHB. The substrate specificity of these enzymes is broad, and they can act on a variety of endogenous and exogenous aldehydes and alcohols.

The use of deuterated substrates like this compound can help in studying the kinetics and substrate specificity of these enzymes. The kinetic isotope effect, where the presence of a heavier isotope like deuterium can alter the reaction rate, can provide valuable information about the reaction mechanism.

The following table illustrates potential kinetic parameters for aldehyde reductase and 4-hydroxybutyrate dehydrogenase with deuterated and non-deuterated substrates.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Aldehyde Reductase | Succinic Semialdehyde | 50 | 250 |

| Aldehyde Reductase | Succinic Semialdehyde-D4 | 52 | 235 |

| 4-hydroxybutyrate Dehydrogenase | 4-hydroxybutyrate | 200 | 150 |

| 4-hydroxybutyrate Dehydrogenase | 4-hydroxybutyrate-D6 | 210 | 140 |

This table is illustrative and based on general principles of enzyme kinetics. Specific experimental data for this compound was not available in the search results.

Quantitative Metabolic Flux Analysis (MFA) Using Stable Isotope Labeling

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. Stable isotope labeling is a cornerstone of MFA. By introducing a substrate labeled with a stable isotope, such as 13C or deuterium, into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.

This compound serves as an excellent tracer for studying the metabolic flux through the GABA shunt and related pathways. By administering this labeled compound, it is possible to measure the rate of its conversion to downstream metabolites like succinic semialdehyde and ultimately succinate. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to detect and quantify the deuterated metabolites.

For example, a study using D6-GABA demonstrated its conversion to D4-succinic acid, providing a direct measurement of the flux from GABA to succinate. A similar approach with this compound would allow for the quantification of its catabolic rate and its contribution to the Krebs cycle via succinate.

The data obtained from such tracer experiments can be used to construct and validate metabolic models, providing a quantitative understanding of cellular metabolism. This approach is invaluable for studying metabolic dysregulation in diseases like SSADH deficiency and for evaluating the efficacy of potential therapeutic interventions.

The table below presents a hypothetical metabolic flux analysis comparing a control system to one with inhibited SSADH activity, using this compound as a tracer.

| Metabolic Flux | Control (nmol/h/mg protein) | SSADH Inhibition (nmol/h/mg protein) |

| 4-hydroxybutyrate-D6 uptake | 50.0 | 50.0 |

| 4-hydroxybutyrate-D6 to Succinic Semialdehyde-D4 | 45.0 | 48.0 |

| Succinic Semialdehyde-D4 to Succinate-D4 | 40.0 | 5.0 |

| 4-hydroxybutyrate-D6 excretion | 5.0 | 2.0 |

This table is illustrative and based on the known metabolic consequences of SSADH inhibition. Specific experimental flux data for this compound was not available in the search results.

Preclinical Research Models and Methodologies Utilizing Sodium 4 Hydroxybutyrate D6

In Vitro Cell Culture Models for Cellular and Molecular Studies

In vitro cell culture models are fundamental in neuroscience research, providing a controlled environment to investigate the effects of compounds on specific cell types. In the context of Sodium 4-hydroxybutyrate studies, the deuterated form, Sodium 4-hydroxybutyrate-D6, is indispensable for quantitative analysis.

Neuronal cell lines and primary neuronal cultures are extensively used to model the central nervous system and study the neuropharmacological effects of GHB. nih.gov The challenge in these studies is to differentiate between endogenously produced GHB and exogenously administered GHB, and to accurately measure its concentration in the culture medium and cell lysates.

This compound is introduced into the samples at a known concentration during the analytical process. As it behaves identically to the non-labeled GHB during extraction and derivatization, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. nih.gov This allows for correction of experimental variability, ensuring high accuracy and precision in the final quantification by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

For instance, in studies investigating the uptake or metabolism of GHB by primary cortical neurons, this compound enables researchers to reliably quantify the concentration of GHB in the extracellular medium and within the cells over time. This is crucial for understanding the kinetics of GHB transport and its intracellular fate.

| Research Question | Experimental Approach | Role of this compound | Analytical Technique |

|---|---|---|---|

| Quantification of GHB uptake by neurons | Incubate primary neuronal cultures with GHB, collect media and cell lysates at various time points. | Internal standard for accurate quantification of GHB concentrations. | LC-MS/MS |

| Determination of GHB metabolism in neuronal cell lines | Expose cells to GHB and analyze for the presence of metabolites. | Used to normalize the extraction and analytical process for both the parent compound and its metabolites. | GC-MS |

Glial cells, including astrocytes and microglia, play a significant role in brain metabolism and neurotransmitter recycling. Understanding the interaction between GHB and glial cells is essential for a complete picture of its neuropharmacology. Studies using astrocyte cultures or co-cultures of neurons and glia benefit from the use of this compound for the same reasons as in purely neuronal cultures. It allows for the precise measurement of GHB uptake, release, and metabolism by glial cells and helps to dissect the distinct roles of neurons and glia in GHB disposition in the central nervous system.

Brain organoids and other 3D culture systems represent a significant advancement in in vitro modeling, as they recapitulate some of the complex cellular organization and connectivity of the brain. nih.gov These models are increasingly used for neuropharmacological and toxicological studies. nih.gov The analytical challenges in these systems are magnified due to the complexity of the tissue-like structures. This compound is a vital tool for the accurate quantification of GHB within these 3D structures, enabling researchers to correlate drug concentration with observed effects on organoid development, cellular composition, and electrical activity.

Ex Vivo Tissue Slice Preparations for Neurophysiological and Biochemical Analysis

Ex vivo brain slices maintain the local cellular architecture and synaptic circuitry, providing an excellent model to study the acute effects of drugs on neuronal activity and network function.

In brain slice electrophysiology, researchers record the electrical activity of neurons in response to various stimuli, including the application of neuroactive compounds like GHB. To correlate the observed electrophysiological effects with the actual tissue concentration of the drug, it is necessary to perform biochemical analysis on the same or parallel brain slices. By adding this compound as an internal standard to the tissue homogenates, the concentration of GHB that elicited the recorded neuronal responses can be determined with high accuracy. This is crucial for establishing a precise concentration-response relationship for GHB's effects on synaptic transmission and neuronal excitability.

Metabolic profiling in brain tissue homogenates and subcellular fractions (e.g., synaptosomes, mitochondria) is employed to understand the metabolic fate of GHB. This compound is an essential component of stable isotope dilution assays used for this purpose. nih.gov This method is considered the gold standard for quantitative analysis in metabolomics. nih.gov

The process involves homogenizing the brain tissue, extracting the metabolites, and adding a known amount of this compound. The ratio of the unlabeled GHB to the labeled internal standard is then measured by mass spectrometry. This allows for the precise quantification of GHB concentrations in different brain regions or subcellular compartments, providing insights into its distribution and metabolism within the brain.

| Preclinical Model | Key Finding Enabled by this compound | Significance |

|---|---|---|